molecular formula C16H13ClN4OS B2436393 4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 2034242-08-3

4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2436393
CAS No.: 2034242-08-3
M. Wt: 344.82
InChI Key: PBRGXUVSOZIJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide (CAS 2034242-08-3) is a synthetic small molecule featuring the 1,2,3-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with diverse enzymatic targets . The molecular formula is C16H13ClN4OS, with a molecular weight of 344.82 g/mol . This compound is built on a triazole-carboxamide core, substituted with a 3-chlorophenyl group and a 3-(methylsulfanyl)phenyl moiety, which may influence its physicochemical properties and binding affinity. The 1,2,3-triazole ring system is of significant research interest due to its demonstrated potential in various therapeutic areas. Triazole-containing compounds are frequently investigated for their anticancer properties, including activity against lung cancer cell lines, and can function by inducing cell cycle arrest and apoptosis . Furthermore, triazole derivatives are extensively explored as antifungal agents that inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The structural features of this compound make it a valuable intermediate for researchers in drug discovery and development, particularly in the synthesis and biological evaluation of novel bioactive molecules. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-23-13-7-3-6-12(9-13)18-16(22)15-14(19-21-20-15)10-4-2-5-11(17)8-10/h2-9,14-15,19-21H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISARDHTAHXVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl and methylsulfanylphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

4-(3-Chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and various functional groups. The compound exhibits significant biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, supported by research findings and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C16H13ClN4OS
  • Molecular Weight : 344.82 g/mol
  • Structural Features :
    • Triazole ring
    • Chlorophenyl group
    • Methylthio group

The presence of the triazole ring is crucial as it enhances binding affinity to biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The triazole moiety can interact with active sites on enzymes involved in cancer metabolism, leading to reduced cell viability.
CompoundIC50 (µM)Cancer Type
Compound A1.61 ± 1.92HT29 (Colon)
Compound B1.98 ± 1.22Jurkat (Leukemia)
This compoundTBDTBD

The specific IC50 values for the compound are yet to be determined but are expected to be competitive with established anticancer agents like doxorubicin .

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. The biological activity of this compound could extend to antibacterial and antifungal effects:

  • Antibacterial Efficacy : Similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
E. coliTBD
Staphylococcus aureusTBD
Candida albicansTBD

Research indicates that derivatives of triazoles can inhibit bacterial enzyme targets effectively .

Study on Triazole Derivatives

A comprehensive study on alkyl thio-1,2,4-triazole derivatives highlighted their antioxidant and antibacterial activities. Notably, certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid. The study utilized both in vitro assays and molecular docking to validate the biological activities of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole compounds emphasizes that specific substituents significantly influence biological activity. For example:

  • The presence of electron-donating groups enhances anticancer activity.
  • Chlorine substituents are often associated with increased potency against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Formation of the triazole core via cyclization. Use 3-chlorophenyl-substituted precursors with azide-alkyne Huisgen cycloaddition (click chemistry) under Cu(I) catalysis.
  • Step 2 : Introduce the 3-(methylsulfanyl)phenyl carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation).
  • Optimization : Adjust solvent polarity (DMF or THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI). Monitor by TLC/HPLC for intermediate purity .
    • Challenges : Competing side reactions (e.g., over-oxidation of thioether groups). Mitigate by inert atmosphere (N₂/Ar) and controlled reagent addition.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • NMR spectroscopy : Assign ¹H/¹³C signals (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5 ppm for SCH₃).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution ESI-MS.
    • Data Table :
TechniqueKey Observations
¹H NMRδ 8.05 (triazole-H), δ 7.45–7.80 (aryl-H)
XRDSpace group P2₁/c, Z = 4, R-factor < 0.05
HRMSm/z 387.0521 (calc. 387.0518)
  • Validation : Cross-check spectral data with PubChem entries for analogous triazoles .

Advanced Research Questions

Q. How can computational docking resolve contradictions between predicted and observed binding affinities for this compound?

  • Approach :

  • Use AutoDock Vina to model ligand-target interactions (e.g., AKR1C3 enzyme). Set grid parameters to 25 ų, exhaustiveness = 20.
  • Validate with experimental IC₅₀ assays (e.g., fluorescence-based inhibition).
  • Discrepancy Analysis : If docking predicts strong binding (ΔG < -8 kcal/mol) but assays show weak activity, check protonation states (e.g., triazole tautomerism) or solvation effects .
    • Case Study : Hydroxytriazole derivatives showed improved AKR1C3 inhibition after adjusting tautomeric preferences in docking simulations .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methods :

  • Derivatization : Replace SCH₃ with polar groups (e.g., sulfoxide, sulfonamide) via controlled oxidation (H₂O₂/NaIO₄) .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved enzymatically in vivo.
  • Co-solvent Systems : Use DMSO/PEG-400 in vitro (≤1% v/v) to enhance dissolution .
    • Trade-offs : Monitor logP changes (e.g., ClogP from 3.5 → 2.0) to avoid reduced membrane permeability.

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazole ring?

  • Protocol :

  • Collect high-resolution (<1.0 Å) XRD data. Refine with SHELXL using Hirshfeld atom refinement (HAR) for H-atom positions.
  • Analyze electron density maps (e.g., residual density >0.3 eÅ⁻³ indicates tautomer imbalance).
  • Example : In 1H-1,2,3-triazoles, the 1H tautomer is favored in the solid state due to hydrogen bonding with adjacent carboxamide groups .

Data Contradiction Analysis

Q. How to address conflicting reports on enzyme inhibition mechanisms involving this compound?

  • Case : If Study A reports competitive inhibition (Ki = 50 nM) and Study B suggests non-competitive binding (α = 1.2):

  • Re-evaluate assay conditions (e.g., substrate concentration, pre-incubation time).
  • Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd).
  • Resolution : SPR data showing rapid association (ka > 10⁴ M⁻¹s⁻¹) supports competitive inhibition, while slow kinetics may indicate allosteric effects .

Methodological Best Practices

Q. What crystallography workflows ensure accurate refinement of this compound’s structure?

  • Steps :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors.

Integration/Scaling : Apply SAINT/SADABS for absorption correction.

Refinement : In SHELXL, use TWIN/BASF commands for twinned crystals. Validate with R₁/wR₂ convergence (<5% discrepancy) .

  • Pitfalls : Avoid over-interpreting disordered SCH₃ groups; apply ISOR/SIMU restraints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.